3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide
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Overview
Description
3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.26 g/mol . . It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amine group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide typically involves the reduction of the corresponding sulfone precursor. One common method is the reduction of this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the sulfone group can yield the corresponding thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenepropanamine: Lacks the tetrahydro- and 1,1-dioxide modifications.
Tetrahydrothiophene: Lacks the amine and propyl chain.
Thiophene: Lacks the tetrahydro- and 1,1-dioxide modifications and the amine group.
Uniqueness
3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide is unique due to the presence of both the tetrahydro- and 1,1-dioxide modifications, which can significantly influence its chemical reactivity and biological activity. These modifications can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-4-1-2-7-3-5-11(9,10)6-7/h7H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDEVYVASDGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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